![molecular formula C23H24N4O B2589313 N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide CAS No. 1207054-52-1](/img/structure/B2589313.png)

N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

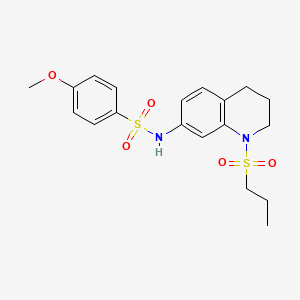

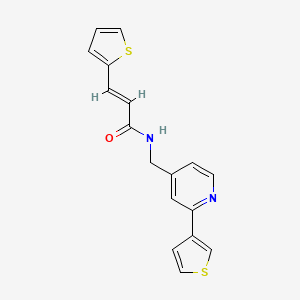

The compound “N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzimidazole ring, a cyclohexyl ring, an indole ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzimidazole derivatives are known to undergo a variety of reactions . For example, they can react with carboxylic acids in the presence of a strong dehydrating agent to give 2-aryl benzimidazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole ring could contribute to its potential biological activity .Aplicaciones Científicas De Investigación

- The benzimidazole nucleus, present in this compound, has been associated with antiviral properties. Researchers have investigated its potential to inhibit viral replication and prevent infection by targeting specific viral enzymes or proteins .

- Benzimidazole derivatives, including this compound, have shown promise as antitumor agents. They may interfere with cancer cell growth, induce apoptosis, or inhibit angiogenesis .

- Some benzimidazole-based compounds exhibit antihypertensive activity by modulating blood pressure. Further studies are needed to explore the mechanisms involved .

- The benzimidazole scaffold has been utilized in proton pump inhibitors (PPIs), which are commonly prescribed for acid-related gastrointestinal disorders. These compounds reduce gastric acid secretion by inhibiting the H+/K+ ATPase enzyme .

- Benzimidazole derivatives have been employed as anthelmintic agents to combat parasitic worm infections. They interfere with microtubule function in the parasites, disrupting their cellular processes .

- The benzimidazole nucleus may possess anti-inflammatory effects. Researchers have explored its potential in managing inflammatory conditions, although further investigations are warranted .

Antiviral Activity

Antitumor Properties

Antihypertensive Effects

Proton Pump Inhibition

Anthelmintic Properties

Anti-Inflammatory Activity

Mecanismo De Acción

Target of Action

The compound N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide, also known as N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-1H-indole-2-carboxamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them an important pharmacophore in drug discovery . .

Mode of Action

Benzimidazole derivatives, in general, are known to interact with proteins and enzymes, which could lead to various biological effects .

Biochemical Pathways

Benzimidazole derivatives are known to have a wide range of pharmacological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of pharmacological activities of benzimidazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular level .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c28-23(21-13-17-5-1-2-6-18(17)25-21)24-14-15-9-11-16(12-10-15)22-26-19-7-3-4-8-20(19)27-22/h1-8,13,15-16,25H,9-12,14H2,(H,24,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIKMYYDZOFZRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(5-chloro-6-hydroxynicotinoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2589233.png)

![3-cyano-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2589234.png)

![6-Butan-2-yl-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2589240.png)

![2-oxo-N-(7-oxaspiro[3.5]nonan-1-yl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2589246.png)

![4-Quinolin-8-ylsulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2589247.png)

![6-Tert-butyl-2-[1-(3-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2589250.png)